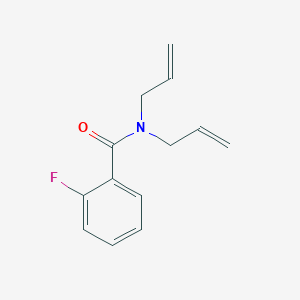

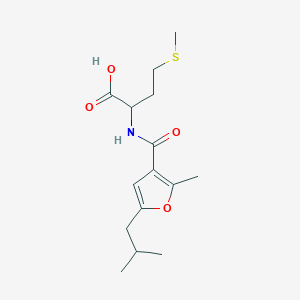

N,N-diallyl-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N,N-diallyl-2-fluorobenzamide, like 2-fluoro-N,N-diphenylbenzamide (2FNNDPBA), involves the incorporation of diphenylamine utilizing 2-fluoro benzoyl chloride as a side chain. These compounds are typically developed through slow evaporation techniques using solvents like ethyl acetate at room temperature. The synthesized compounds' structure and molecular weight are confirmed through techniques like gas-chromatographic mass spectrometry (Raveendiran et al., 2022).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using single-crystal X-ray diffraction analysis, revealing characteristics such as the orthorhombic system and specific space groups. Nuclear magnetic resonance (NMR) techniques, both 1H and 13C, are crucial for affirming the presence of proton and carbon in the compounds, providing detailed insights into their molecular structure (Raveendiran et al., 2022).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including fluorination and amide-directed C-H fluorination, which are key steps in their synthesis and modification. The fluorination process, especially when mediated by catalysts like iron, is crucial for introducing fluorine atoms into specific positions within the compound, significantly affecting its chemical properties and reactivity (Groendyke et al., 2016).

Physical Properties Analysis

The physical properties, including thermal stability and optical properties, are significant for applications in materials science. For instance, 2FNNDPBA demonstrates immense thermal stability up to certain temperatures, and its optical properties, such as the lower cut-off wavelength and optical band gap, are determined using UV-Visible spectroscopy. These properties are essential for its potential use in NLO applications (Raveendiran et al., 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances and participation in chemical reactions, are determined by the compound's functional groups and molecular structure. Techniques like FT-IR and FT-Raman studies are instrumental in identifying the functional groups present in compounds like 2FNNDPBA. These studies reveal key functional groups like amide carbonyl, which play a crucial role in the compound's chemical behavior and interactions (Raveendiran et al., 2022).

properties

IUPAC Name |

2-fluoro-N,N-bis(prop-2-enyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c1-3-9-15(10-4-2)13(16)11-7-5-6-8-12(11)14/h3-8H,1-2,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANARBISQGPPAPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5533702.png)

![4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5533722.png)

![N-(3-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5533729.png)

![1-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5533770.png)

![2-(4-chlorobenzyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5533790.png)

![4-[(4-nitro-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B5533794.png)

![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5533800.png)

![N-(4-methylphenyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5533812.png)

![6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5533813.png)